molecular formula C6H3Br2NO2 B1313857 2,6-ジブロモ-3-ピリジンカルボン酸 CAS No. 55304-85-3

2,6-ジブロモ-3-ピリジンカルボン酸

カタログ番号: B1313857
CAS番号: 55304-85-3
分子量: 280.9 g/mol
InChIキー: JOASPXJXGMCEOX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dibromo-3-pyridinecarboxylic acid is an organic compound with the molecular formula C6H3Br2NO2. It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 6th positions, and a carboxylic acid group is attached at the 3rd position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules .

科学的研究の応用

Overview

2,6-Dibromo-3-pyridinecarboxylic acid is an organic compound with the molecular formula C6H3Br2NO2. This compound is characterized by the presence of two bromine atoms at the 2nd and 6th positions of the pyridine ring and a carboxylic acid group at the 3rd position. Its unique structure grants it a variety of applications across different scientific fields, particularly in chemistry, biology, and medicine.

Organic Synthesis

2,6-Dibromo-3-pyridinecarboxylic acid serves as a crucial building block in organic synthesis. It is utilized as an intermediate for creating complex organic molecules, including pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as substitution, oxidation, reduction, and coupling reactions.

Common Reactions:

  • Substitution Reactions: The bromine atoms can be replaced with other functional groups.
  • Oxidation/Reduction: The carboxylic acid group can be oxidized or reduced to form different derivatives.
  • Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

The biological properties of 2,6-Dibromo-3-pyridinecarboxylic acid have been extensively studied, particularly its antimicrobial and cytotoxic effects.

Antimicrobial Activity:
Research indicates that this compound exhibits significant antibacterial properties against various pathogens. For instance, minimal inhibitory concentration (MIC) values have been reported as follows:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.019
Bacillus subtilis0.015

These results highlight its potential as an alternative treatment for antibiotic-resistant bacterial strains.

Cytotoxicity Studies:
In cancer research, studies have shown that 2,6-Dibromo-3-pyridinecarboxylic acid has cytotoxic effects on various cancer cell lines, including HeLa and KCL-22 cells. The findings suggest that it could serve as a potential anticancer agent:

  • HeLa Cells: Exhibited increased proliferation at lower concentrations but significant cytotoxicity at higher doses.
  • KCL-22 Cells: Showed greater sensitivity to the compound's cytotoxic effects with notable decreases in viability at concentrations above 10 µM.

Antimicrobial Efficacy

A study demonstrated the effectiveness of 2,6-Dibromo-3-pyridinecarboxylic acid against antibiotic-resistant strains of bacteria. This highlights its potential role in addressing rising antibiotic resistance issues.

Cytotoxicity in Cancer Research

In a comparative study involving other pyridine derivatives, it was found that when used alongside certain metal complexes, 2,6-Dibromo-3-pyridinecarboxylic acid significantly enhanced cytotoxicity against HeLa cells. This suggests its potential applications in combinatorial cancer therapies.

準備方法

Synthetic Routes and Reaction Conditions

2,6-Dibromo-3-pyridinecarboxylic acid can be synthesized through several methods. One common approach involves the bromination of 3-pyridinecarboxylic acid using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of 2,6-Dibromo-3-pyridinecarboxylic acid often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

化学反応の分析

Types of Reactions

2,6-Dibromo-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

類似化合物との比較

Similar Compounds

  • 2,3,6-Tribromopyridine
  • 2,6-Dibromo-4-(trifluoromethyl)pyridine
  • 2,6-Dibromopyridin-4-ol
  • 2,6-Dibromo-N,N-dimethylpyridin-4-amine
  • 2,6-Dibromo-3-nitropyridine

Uniqueness

2,6-Dibromo-3-pyridinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated pyridine derivatives. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds .

生物活性

2,6-Dibromo-3-pyridinecarboxylic acid (DBPCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of DBPCA, focusing on its antimicrobial and cytotoxic effects, as well as its potential applications in medicinal chemistry.

DBPCA is characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring, and a carboxylic acid group at the 3 position. Its chemical formula is C6H3Br2NO2C_6H_3Br_2NO_2 with a molecular weight of 236.90 g/mol. The compound can be synthesized through various methods, including bromination of pyridine derivatives followed by carboxylation processes.

Antimicrobial Activity

DBPCA has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that the halogen substituents on the pyridine ring enhance its bioactivity. A study reported minimal inhibitory concentration (MIC) values for DBPCA against common pathogens:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.019
Bacillus subtilis0.015

These results suggest that DBPCA exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Cytotoxicity Studies

The cytotoxic effects of DBPCA have been evaluated in various cancer cell lines, including HeLa (cervical carcinoma) and KCL-22 (chronic myeloid leukemia). A study assessed cell viability following treatment with DBPCA at concentrations ranging from 0.1 µM to 1000 µM over a 48-hour period. The results indicated:

  • HeLa Cells : At lower concentrations (0.1-1 µM), a hormesis effect was observed, where cell proliferation increased; however, higher concentrations led to significant cytotoxicity.
  • KCL-22 Cells : These cells exhibited greater sensitivity to DBPCA's cytotoxic effects, with a notable decrease in viability at concentrations above 10 µM.

The IC50 values calculated for both cell lines were indicative of DBPCA's potential as an anticancer agent, particularly in targeting leukemia cells .

The biological activity of DBPCA is believed to stem from its ability to interact with cellular targets through several mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells, leading to cell death.
  • Membrane Disruption : DBPCA can disrupt bacterial cell membranes, increasing permeability and causing leakage of cellular contents.
  • Reactive Oxygen Species (ROS) Generation : The presence of bromine atoms may facilitate the generation of ROS, which can induce oxidative stress in microbial and cancer cells.

Case Studies

  • Antimicrobial Efficacy : A recent study highlighted the effectiveness of DBPCA against antibiotic-resistant strains of bacteria, showcasing its potential as an alternative treatment option in the face of rising antibiotic resistance.
  • Cytotoxicity in Cancer Research : In another research effort, DBPCA was tested alongside other pyridine derivatives for their combined effects on HeLa cells. The findings revealed that DBPCA significantly enhanced the cytotoxicity when used in conjunction with certain metal complexes, suggesting potential applications in combinatorial cancer therapies .

特性

IUPAC Name

2,6-dibromopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOASPXJXGMCEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482813
Record name 2,6-Dibromo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55304-85-3
Record name 2,6-Dibromo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,6-dibromo-3-formylpyridine (0.3 g) in tert-butanol (12 mL)-water (1 mL) were added sodium dihydrogen phosphate (0.14 g), 2-methyl-2-butene (0.32 g) and a solution of sodium chlorite (0.36 g) in water (2 mL) successively at room temperature, and the mixture was stirred for 2 hours. The reaction mixture was poured into water. The mixture was acidified by adding 1 mol/L hydrochloric acid, and the resulting mixture was extracted with ethyl acetate. The extract was washed with water, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give the title compound (0.28 g).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。